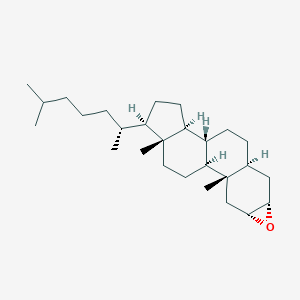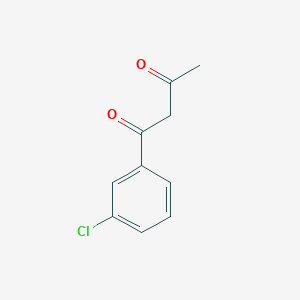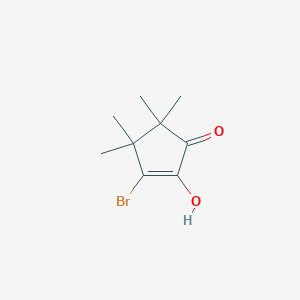
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as Brassinolide, is a plant steroid hormone that plays a crucial role in regulating plant growth and development. Brassinolide is a member of the brassinosteroid family, which are a group of plant hormones that regulate various physiological processes in plants, including cell division, elongation, differentiation, and stress responses.
作用机制
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its effects on plant growth and development through a complex signaling pathway that involves various receptors, kinases, and transcription factors. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one binds to specific receptors on the plant cell surface, which triggers a series of intracellular signaling events that ultimately lead to changes in gene expression and cellular processes. The precise mechanism of action of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one is still not fully understood, and further research is needed to elucidate the molecular mechanisms involved.
Biochemical and Physiological Effects:
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has a wide range of biochemical and physiological effects on plants, including promoting cell elongation, stimulating cell division, enhancing photosynthesis, and increasing nutrient uptake. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also plays a crucial role in regulating plant responses to various environmental stresses, including drought, salinity, and temperature extremes. In addition, 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have potential applications in human health, with studies showing its potential as an anticancer agent and its ability to improve bone growth and regeneration.
实验室实验的优点和局限性
The advantages of using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments include its ability to promote plant growth and development, its potential applications in agriculture and biotechnology, and its potential applications in human health. However, there are also limitations to using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments, including its cost and availability, the need for specialized equipment and expertise, and the potential for variability in results due to differences in plant species and growth conditions.
未来方向
There are many potential future directions for research on 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, including further elucidation of its molecular mechanisms of action, optimization of synthesis methods, and development of new applications in agriculture, biotechnology, and human health. Some specific areas of future research could include the development of new 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one-based plant growth regulators, the identification of new targets for 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in human health, and the development of new methods for delivering 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one to plants and animals.
合成方法
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one involves the use of various chemical reagents and catalysts, which can be expensive and time-consuming. On the other hand, microbial fermentation is a more cost-effective and environmentally friendly method for producing 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one through a series of enzymatic reactions.
科学研究应用
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential applications in agriculture and biotechnology. Research has shown that 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can enhance plant growth and development, increase crop yield, and improve plant resistance to various abiotic and biotic stresses such as drought, salinity, and pests. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has also been shown to have potential applications in the pharmaceutical industry, with studies showing its potential as an anticancer agent.
属性
CAS 编号 |
1889-99-2 |
|---|---|
产品名称 |
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
分子式 |
C9H13BrO2 |
分子量 |
233.1 g/mol |
IUPAC 名称 |
3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H13BrO2/c1-8(2)6(10)5(11)7(12)9(8,3)4/h11H,1-4H3 |
InChI 键 |
ZAUGLWIVUJBQBG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)C1(C)C)O)Br)C |
规范 SMILES |
CC1(C(=C(C(=O)C1(C)C)O)Br)C |
其他 CAS 编号 |
1889-99-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



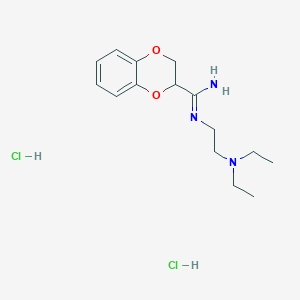
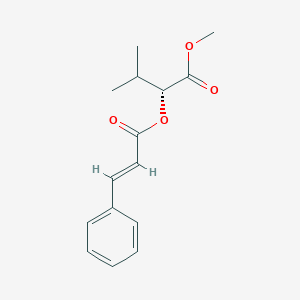
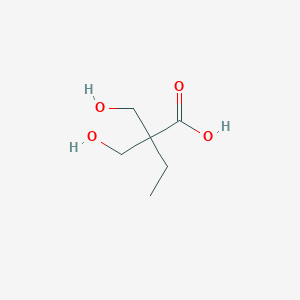
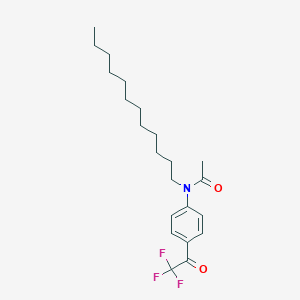
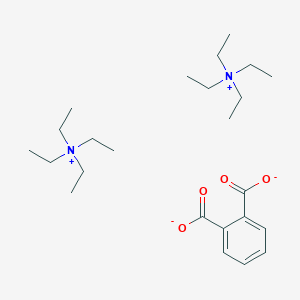



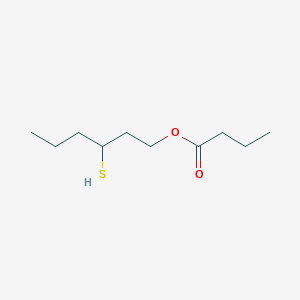
![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
